molecular formula C14H9ClN2O4S2 B607574 (5Z)-5-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinepropanoic acid CAS No. 1426138-42-2

(5Z)-5-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinepropanoic acid

Número de catálogo B607574
Número CAS: 1426138-42-2
Peso molecular: 368.806
Clave InChI: VISHSGZPGQKEFX-KHPPLWFESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“(5Z)-5-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinepropanoic acid” is a chemical compound with the molecular formula C14H9ClN2O4S2 and a molecular weight of 368.82 . It is also known as FX1 and is available for purchase from various chemical suppliers .


Physical And Chemical Properties Analysis

This compound is a powder with a red-brown color . It has a molecular weight of 368.82 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results .

Aplicaciones Científicas De Investigación

BCL6 Inhibition and Cancer Treatment

FX1 is a BCL6 inhibitor . BCL6 is an oncogene involved in cancer progression and is a preferred target of anti-cancer treatments . FX1 has been shown to reactivate BCL6 target genes and suppress HTLV-1-infected T cells . This makes it a potential therapeutic agent for adult T cell leukemia (ATL), a disease caused by the human T cell leukemia virus type 1 (HTLV-1) .

Cell Cycle Regulation

FX1 has been found to affect the cell cycle. It inhibits the growth and survival of HTLV-1-infected T cell lines in a dose- and time-dependent manner . This is achieved by decreasing the levels of cell cycle regulatory proteins and increasing the levels of BCL6 target proteins . This results in the arrest of the cell cycle at the G1 phase .

Apoptosis Induction

FX1 induces apoptosis, a process of programmed cell death . This is done by upregulating Bak and downregulating survivin, Bcl-xL, and Mcl-1 . It also activates caspase-3, -8, -9, and poly (ADP-ribose) polymerase . This makes FX1 a potential tool for inducing apoptosis in cancer cells.

Inhibition of NF-κB and Akt Signaling Pathways

FX1 has been shown to inhibit NF-κB and Akt signaling pathways . These pathways are involved in cell survival and proliferation, and their inhibition can lead to the suppression of cancer cell growth .

Reactivation of BCL6 Target Genes

FX1 can reactivate BCL6 target genes . This leads to the induction of the activity of cell cycle checkpoint proteins and relief of direct repression of the targets of cell cycle checkpoint proteins .

Potential Use in Plasmid Preparation

While not directly related to FX1, plasmid DNA plays a pivotal role in scientific research for its ability to clone, transfer, and manipulate genes . Given the role of FX1 in gene expression and cell cycle regulation, it could potentially be used in conjunction with plasmid preparation to study gene function and protein expression .

Propiedades

IUPAC Name

3-[5-(5-chloro-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O4S2/c15-6-1-2-8-7(5-6)10(12(20)16-8)11-13(21)17(14(22)23-11)4-3-9(18)19/h1-2,5,21H,3-4H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBGCTWNOMSQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=O)C(=C2C=C1Cl)C3=C(N(C(=S)S3)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinepropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z)-5-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinepropanoic acid
Reactant of Route 2
(5Z)-5-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinepropanoic acid
Reactant of Route 3
(5Z)-5-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinepropanoic acid
Reactant of Route 4
(5Z)-5-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinepropanoic acid
Reactant of Route 5
Reactant of Route 5
(5Z)-5-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinepropanoic acid
Reactant of Route 6
(5Z)-5-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinepropanoic acid

Q & A

Q1: What is the primary target of FX1 and how does this interaction affect downstream cellular processes?

A1: FX1 specifically targets the BTB domain of the BCL6 protein [, , , , ]. This interaction disrupts the formation of the BCL6 repression complex, preventing the recruitment of corepressors such as SMRT, NCOR, and BCOR [, ]. Consequently, FX1 leads to the reactivation of BCL6 target genes involved in cell proliferation, survival, and immune responses [, , ].

Q2: How does FX1 impact T follicular helper (Tfh) cells and what are the implications for the humoral immune response?

A2: FX1 inhibits Tfh cell differentiation and expansion [, , ]. Tfh cells play a crucial role in the germinal center reaction, where they provide signals for B cell maturation and antibody production []. By inhibiting Tfh cells, FX1 effectively suppresses the humoral immune response, leading to a reduction in antibody production [, , ].

Q3: What is the effect of FX1 on HIV infection and reactivation in the context of Tfh cells?

A3: FX1 has been shown to repress HIV infection of tonsillar Tfh cells ex vivo []. It also suppresses HIV infection and reactivation in primary, non-Tfh CD4+ T cells []. This effect is attributed to the downregulation of phosphorylated SAMHD1, a restriction factor for HIV, and decreased T cell activation upon FX1 treatment [].

Q4: How does FX1 affect the NLRP3 inflammasome and what are the implications for hyperoxia-induced lung injury?

A4: FX1 has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune response []. In a mouse model of hyperoxia-induced lung injury, FX1 administration attenuated alveolar simplification, dysregulated angiogenesis, and inflammation, all of which are associated with bronchopulmonary dysplasia (BPD) [].

Q5: What is the molecular formula and weight of FX1?

A5: The molecular formula of FX1 is C16H13ClN4O3S2, and its molecular weight is 408.89 g/mol.

Q6: Is there information on material compatibility, stability under various conditions, or catalytic properties of FX1 within the provided research?

A6: The provided research focuses on the biological activity and therapeutic potential of FX1 as a BCL6 inhibitor. There is no information available regarding its material compatibility, stability under various conditions, or catalytic properties.

Q7: Was FX1 designed using computational chemistry approaches?

A7: Yes, FX1 was rationally designed using a structure-based drug design approach. Researchers employed an in silico drug design functional-group mapping strategy called SILCS to develop FX1 []. This approach enabled them to create a potent BCL6 inhibitor that binds with high affinity to the BCL6 lateral groove, exceeding the binding affinity of natural BCL6 ligands [].

Q8: Is there information available regarding the structure-activity relationship (SAR) of FX1 and the impact of structural modifications on its activity?

A8: The provided research articles do not delve into detailed SAR studies for FX1. The focus is primarily on its biological activity as a BCL6 inhibitor and its therapeutic potential in various disease models.

Q9: What is known about the stability and formulation of FX1, particularly regarding its aqueous solubility and bioavailability?

A9: FX1 has limited water solubility []. To enhance its solubility and bioavailability, researchers developed a prodrug called AP-4-287 []. AP-4-287 exhibits improved aqueous solubility and is readily converted to FX1 in vivo after intraperitoneal administration [].

Q10: What is the current understanding of FX1's safety profile, pharmacokinetics, and efficacy in preclinical models?

A10: While specific data on SHE regulations and long-term effects are not provided, research highlights that FX1 demonstrates promising preclinical efficacy:

  • In vivo Efficacy: FX1 induces regression of established tumors in mice bearing diffuse large B-cell lymphoma (DLBCL) xenografts []. It also prolongs survival and attenuates immune response in chronic cardiac transplant rejection models in mice []. In a mouse model of hyperoxia-induced lung injury, FX1 administration demonstrated long-lasting protective effects (≥4 wk) [].
  • In vitro Efficacy: FX1 potently suppresses ABC-DLBCL cells in vitro and primary human ABC-DLBCL specimens ex vivo []. It also inhibits leukemia cell growth, enhances apoptosis sensitivity, and prolongs the survival of xenografted mice in a model of CRLF2-rearranged acute lymphoblastic leukemia [].
  • Pharmacokinetics (PK): FX1 exhibits a shorter half-life in vivo, prompting the development of the prodrug AP-4-287 to improve its PK profile []. A study compared the pharmacokinetics of FX1 between mice and macaques and evaluated its lymphoid suppressive effect in uninfected macaques with lymphoid hyperplasia [].
  • Safety Profile: Although specific toxicological data isn't detailed in the provided research, the development of a prodrug form (AP-4-287) suggests efforts to enhance its safety and pharmacokinetic properties [].

Q11: Are there known mechanisms of resistance to FX1, and what strategies are being explored to improve its delivery and target specificity?

A11: The provided research primarily focuses on FX1's mechanism of action and preclinical efficacy. Information regarding specific resistance mechanisms, toxicity profiles, or targeted drug delivery approaches for FX1 is not discussed in the provided abstracts.

Q12: Are there specific biomarkers being investigated to monitor FX1 treatment response, and what are the environmental implications of its use?

A12: The provided research does not delve into details about specific biomarkers for FX1 treatment monitoring. Similarly, information on analytical methods for its characterization, its environmental impact, or dissolution and solubility properties is not available in these abstracts.

Q13: What measures are in place to ensure the quality and safety of FX1 during development and manufacturing?

A13: The abstracts provided do not contain specific information on the analytical method validation, quality control processes, or potential immunogenicity of FX1. They also lack details on its interactions with drug transporters or its potential to induce or inhibit drug-metabolizing enzymes.

Q14: Is FX1 biocompatible and biodegradable? Are there viable alternatives to FX1, and what resources are available for further research?

A14: The available abstracts do not provide insights into the biocompatibility, biodegradability, or potential alternatives and substitutes for FX1. Information regarding research infrastructure and resources dedicated to FX1 research is also not mentioned.

Q15: What is the historical context of FX1's development, and what are its potential cross-disciplinary applications?

A15: The provided research highlights the use of FX1 as a tool to investigate the role of BCL6 in various biological processes and its therapeutic potential in different disease models. Details about the specific historical context, milestones achieved in its development, or cross-disciplinary applications beyond the presented research are not found in the provided abstracts.

  • Francisella Strains: Some research papers mention "Fx1" in the context of bacterial strains, specifically Francisella, and are unrelated to the BCL6 inhibitor [, , ]. It is important to differentiate these references from the BCL6 inhibitor FX1.
  • Ground Reaction Force: Some articles use "Fx1" as a label for a component of the ground reaction force during gait analysis [, , ]. These instances are unrelated to the compound discussed in this Q&A.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.